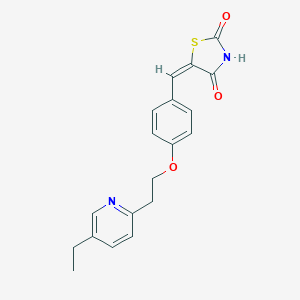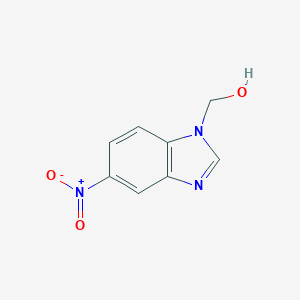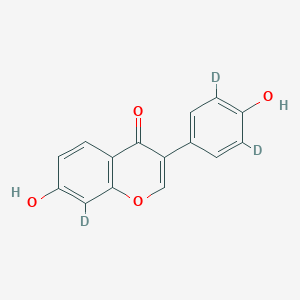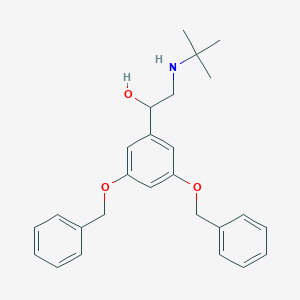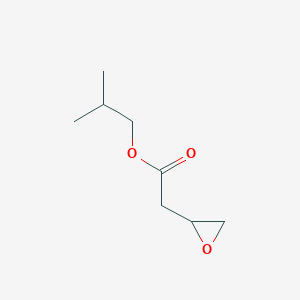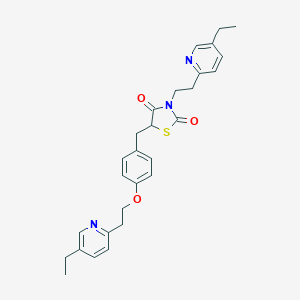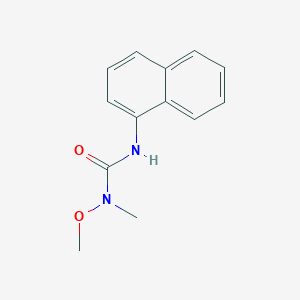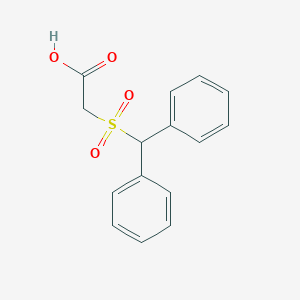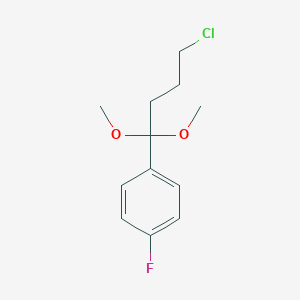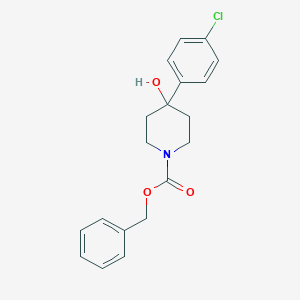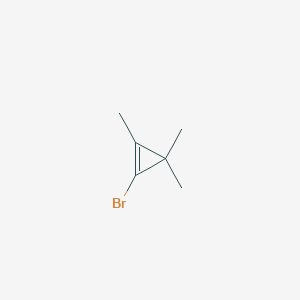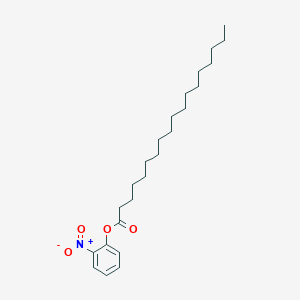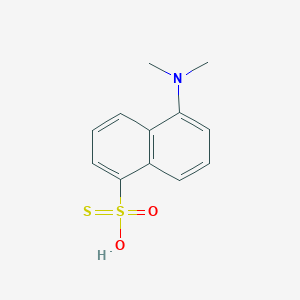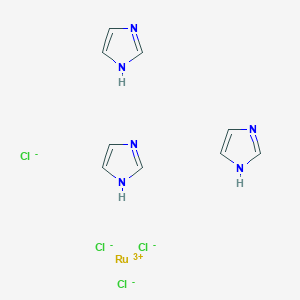
Imidazolium-bis(imidazole)tetrachlororuthenate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolium-bis(imidazole)tetrachlororuthenate(III) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a ruthenium-based compound that has been extensively studied for its potential use in cancer treatment, catalysis, and electrochemistry.
Wissenschaftliche Forschungsanwendungen
Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer treatment, it has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit synergistic effects when used in combination with other chemotherapy drugs.
In the field of catalysis, Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to be an effective catalyst for a variety of reactions, including oxidation, reduction, and hydrogenation. It has also been used as an electrocatalyst for fuel cells.
Wirkmechanismus
The mechanism of action of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and spread.
Biochemische Und Physiologische Effekte
Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects, such as nausea, vomiting, and fatigue, when used in cancer treatment. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs, which can affect their efficacy and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its versatility. It can be used in a variety of scientific research applications, including cancer treatment, catalysis, and electrochemistry. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the main limitations of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its limited solubility in water. This can make it difficult to use in some experiments, especially those that require aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on Imidazolium-bis(imidazole)tetrachlororuthenate(III). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of its antitumor activity, especially in combination with other chemotherapy drugs. Additionally, there is potential for the development of new electrocatalytic applications for Imidazolium-bis(imidazole)tetrachlororuthenate(III), such as in the production of hydrogen fuel cells.
Synthesemethoden
The synthesis of Imidazolium-bis(imidazole)tetrachlororuthenate(III) involves the reaction of ruthenium trichloride with imidazole in the presence of imidazolium chloride. The reaction proceeds under mild conditions and yields a dark brown crystalline product. The compound can be purified by recrystallization from methanol or ethanol.
Eigenschaften
CAS-Nummer |
103875-27-0 |
|---|---|
Produktname |
Imidazolium-bis(imidazole)tetrachlororuthenate(III) |
Molekularformel |
C9H12Cl4N6Ru- |
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
1H-imidazole;ruthenium(3+);tetrachloride |
InChI |
InChI=1S/3C3H4N2.4ClH.Ru/c3*1-2-5-3-4-1;;;;;/h3*1-3H,(H,4,5);4*1H;/q;;;;;;;+3/p-4 |
InChI-Schlüssel |
JKTOVIMYTRPFKQ-UHFFFAOYSA-J |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
HIm (RuCl4(im)2) HIm trans-(RuCl4(im)2) ImH(RuIm2Cl4) imidazolium-bis(imidazole)tetrachlororuthenate(III) trans-imidazolium-bisimidazoletetrachlororuthenate(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



